Tris(pentane-2,4-dionato-O,O')scandium
Overview
Description
Tris(pentane-2,4-dionato-O,O)scandium, commonly referred to as Sc(tpd), is an organometallic compound that has been used in a variety of scientific applications. It is a tris-chelated complex, meaning it contains three chelating ligands, which are organic molecules that form coordinate bonds with a metal center. Sc(tpd) has been found to be a useful reagent in organic synthesis, as well as a catalyst in various biochemical and physiological processes.
Scientific Research Applications
High-Energy Materials
Tris(pentane-2,4-dionato-O,O’) complexes have been studied for their potential use as high-energy materials . These complexes can be fine-tuned to adjust their electrostatic potential values and sensitivity towards detonation. This makes them a promising area of research in the development of explosives, fuels, and propellants .
Thermochemistry
The thermochemical data of tris(pentane-2,4-dionato-O,O’) complexes can be valuable in various scientific applications . Understanding the gas phase thermochemistry of these complexes can provide insights into their stability, reactivity, and other physical properties .
Synthesis of Biologically Active Compounds
Compounds similar to Tris(pentane-2,4-dionato-O,O’)scandium have been used in the synthesis of biologically active compounds . While the specific application for Tris(pentane-2,4-dionato-O,O’)scandium is not mentioned, it’s possible that it could be used in a similar manner.
properties
IUPAC Name |
4-oxopent-2-en-2-olate;scandium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Sc/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXWAFFWPWSBON-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sc+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Sc | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931659 | |
Record name | Scandium tris(4-oxopent-2-en-2-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pentane-2,4-dionato-O,O')scandium | |
CAS RN |
14284-94-7 | |
Record name | Tris(pentane-2,4-dionato-O,O')scandium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scandium tris(4-oxopent-2-en-2-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(pentane-2,4-dionato-O,O')scandium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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